molecular formula C7H9N3OS B1404860 N-(6-mercaptopyridazin-3-yl)propanamide CAS No. 1447965-77-6

N-(6-mercaptopyridazin-3-yl)propanamide

Cat. No. B1404860
M. Wt: 183.23 g/mol
InChI Key: KBMZRBHSPOJDBM-UHFFFAOYSA-N
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Description

N-(6-mercaptopyridazin-3-yl)propanamide, also known as MPA, is a chemical compound that has been widely used in scientific research due to its unique biochemical properties. MPA is a thiol-containing compound that is capable of forming disulfide bonds with proteins, which makes it a valuable tool for studying protein structure and function.

Scientific Research Applications

Antinociceptive Activity

Studies have shown that certain derivatives of propanamide, including N-(6-mercaptopyridazin-3-yl)propanamide, exhibit significant antinociceptive (pain-relieving) activity. For instance, compounds related to N-(6-mercaptopyridazin-3-yl)propanamide have been found to be more potent than aspirin in reducing pain in animal models (Doğruer, Şahin, Ünlü, & Ito, 2000). Another study synthesizing and testing propanamide derivatives also confirmed their antinociceptive effectiveness (Önkol, Şahin, Yıldırım, Erol, & Ito, 2004).

Antimicrobial Activity

Propanamide derivatives, closely related to N-(6-mercaptopyridazin-3-yl)propanamide, have demonstrated significant antimicrobial properties. A study revealed that certain N-(naphthalen-1-yl)propanamide derivatives, synthesized through a process involving 2-mercapto aryl, showed notable activity against various bacteria and fungi (Evren, Yurttaş, & Yılmaz-Cankilic, 2020).

Anticonvulsant Activity

Research on the synthesis of new hybrid compounds derived from propanamides, including those structurally similar to N-(6-mercaptopyridazin-3-yl)propanamide, has shown promising results in anticonvulsant activity. These compounds, combining fragments of established antiepileptic drugs, exhibited broad-spectrum activity in preclinical seizure models (Kamiński et al., 2015).

Anti-inflammatory and Analgesic Properties

Derivatives of propanamide have been synthesized and evaluated for their analgesic and anti-inflammatory activities. Many of these compounds were found to be more effective than standard drugs like aspirin, with the added benefit of reduced gastrointestinal toxicity (Gökçe, Çolak, Şahin, & Kiipeli, 2011).

Antitumor Activity

The synthesis of novel compounds structurally related to N-(6-mercaptopyridazin-3-yl)propanamide has shown promising antitumor properties. For instance, specific quinazolinone analogues exhibited significant in vitro antitumor activity, suggesting potential in cancer treatment (El-Azab, Abdel-Aziz, Ghabbour, & Al-Gendy, 2017).

Herbicidal Activity

Certain derivatives of propanamide have been synthesized and found to be effective in herbicidal applications. For example, a study on the crystal structure and herbicidal activity of a specific propanamide derivative showed effectiveness in this area (Liu et al., 2008).

properties

IUPAC Name

N-(6-sulfanylidene-1H-pyridazin-3-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3OS/c1-2-6(11)8-5-3-4-7(12)10-9-5/h3-4H,2H2,1H3,(H,10,12)(H,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBMZRBHSPOJDBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NNC(=S)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601220786
Record name Propanamide, N-(1,6-dihydro-6-thioxo-3-pyridazinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601220786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-mercaptopyridazin-3-yl)propanamide

CAS RN

1447965-77-6
Record name Propanamide, N-(1,6-dihydro-6-thioxo-3-pyridazinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1447965-77-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanamide, N-(1,6-dihydro-6-thioxo-3-pyridazinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601220786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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